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Compound of Interest

Compound Name: 2-(N-Methylanilino)ethanol

Cat. No.: B147263 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and physicochemical properties

of 2-(N-Methylanilino)ethanol and its key positional isomers: 2-(N-methyl-o-toluidino)ethanol,

2-(N-methyl-m-toluidino)ethanol, and 2-(N-methyl-p-toluidino)ethanol. Understanding the

distinct characteristics imparted by the seemingly subtle shift of a methyl group on the aromatic

ring is crucial for applications in chemical synthesis, materials science, and drug development,

where isomeric purity can significantly impact efficacy and safety. This document presents a

compilation of experimental data to facilitate informed decisions in research and development.

Physicochemical Properties
The position of the methyl group on the aniline ring influences the physical properties of these

amino alcohols, such as their boiling point, density, and refractive index. These differences

arise from variations in intermolecular forces, molecular symmetry, and packing efficiency in the

liquid or solid state.
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Property
2-(N-
Methylanilino)
ethanol

2-(N-methyl-o-
toluidino)etha
nol

2-(N-methyl-m-
toluidino)etha
nol

2-(N-methyl-p-
toluidino)etha
nol

Molecular

Formula
C₉H₁₃NO C₁₀H₁₅NO C₁₀H₁₅NO C₁₀H₁₅NO

Molecular Weight

( g/mol )
151.21[1] 165.23 179.26[2] 165.23[3]

Boiling Point (°C) 229 (lit.)[4] No data available
114-115 / 1

mmHg (lit.)[2]

152-154 / 10

Torr[3]

Density (g/mL at

25 °C)
1.06 (lit.)[4] No data available 1.019 (lit.)[2] 1.047[3]

Refractive Index

(n20/D)
1.573 (lit.)[4] No data available 1.555 (lit.)[2] 1.567[3]

Appearance

Light yellow oily

transparent

liquid[4]

- Liquid[2] Liquid[3]

Solubility

Slightly soluble in

water, soluble in

ethanol and

ether[4]

Soluble in

various organic

solvents[5]

-

Soluble in

various organic

solvents[5]

Spectroscopic Comparison
Spectroscopic techniques are indispensable for the structural elucidation and differentiation of

isomers. Here, we summarize the expected characteristic signals in ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for 2-(N-Methylanilino)ethanol and its isomers.
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Spectroscopic
Technique

2-(N-
Methylanilino)
ethanol

2-(N-methyl-o-
toluidino)etha
nol

2-(N-methyl-m-
toluidino)etha
nol

2-(N-methyl-p-
toluidino)etha
nol

¹H NMR

Aromatic protons

(multiplet), -CH₂-

N (triplet), -CH₂-

O (triplet), -N-

CH₃ (singlet), -

OH (singlet,

broad)[1]

Aromatic protons

(multiplet, distinct

pattern due to

ortho-

substitution), -

CH₂-N (triplet), -

CH₂-O (triplet), -

N-CH₃ (singlet),

Ar-CH₃ (singlet),

-OH (singlet,

broad)

Aromatic protons

(multiplet, distinct

pattern due to

meta-

substitution), -

CH₂-N (triplet), -

CH₂-O (triplet), -

N-CH₃ (singlet),

Ar-CH₃ (singlet),

-OH (singlet,

broad)[6]

Aromatic protons

(two doublets,

characteristic of

para-

substitution), -

CH₂-N (triplet), -

CH₂-O (triplet), -

N-CH₃ (singlet),

Ar-CH₃ (singlet),

-OH (singlet,

broad)

¹³C NMR

Aromatic

carbons, -CH₂-N,

-CH₂-O, -N-

CH₃[1]

Aromatic

carbons

(including the

methyl-

substituted

carbon), -CH₂-N,

-CH₂-O, -N-CH₃,

Ar-CH₃

Aromatic

carbons

(including the

methyl-

substituted

carbon), -CH₂-N,

-CH₂-O, -N-CH₃,

Ar-CH₃

Aromatic

carbons

(including the

methyl-

substituted

carbon), -CH₂-N,

-CH₂-O, -N-CH₃,

Ar-CH₃
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IR (cm⁻¹)

O-H (broad,

~3400), C-H

aromatic

(~3050), C-H

aliphatic (~2950-

2850), C=C

aromatic (~1600,

1500), C-N

(~1350), C-O

(~1050)[7][8]

Similar to the

parent

compound with

additional C-H

bands for the

methyl group.

The out-of-plane

bending region

(below 900 cm⁻¹)

will be

characteristic of

the ortho-

disubstituted

pattern.[9]

Similar to the

parent

compound with

additional C-H

bands for the

methyl group.

The out-of-plane

bending region

will be

characteristic of

the meta-

disubstituted

pattern.

Similar to the

parent

compound with

additional C-H

bands for the

methyl group.

The out-of-plane

bending region

will be

characteristic of

the para-

disubstituted

pattern.

Mass Spec.

(m/z)

Molecular ion

peak (M⁺),

characteristic

fragmentation

pattern including

loss of CH₂OH

and fragments

related to the N-

methylaniline

moiety.[1]

Molecular ion

peak (M⁺),

fragmentation

pattern will show

a shift of 14 amu

for the aromatic

fragment

containing the

methyl group

compared to the

parent

compound.

Molecular ion

peak (M⁺),

fragmentation

pattern will be

similar to the

ortho isomer,

with potential

subtle

differences in

fragment ion

intensities.

Molecular ion

peak (M⁺),

fragmentation

pattern will be

similar to the

other toluidine

isomers.

Experimental Protocols
Accurate characterization and differentiation of these isomers rely on standardized

experimental protocols.

Synthesis of 2-(N-methyl-toluidino)ethanols
A general method for the synthesis of these compounds involves the N-alkylation of the

corresponding N-methyltoluidine with 2-chloroethanol or the reaction of N-methyltoluidine with
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ethylene oxide.

Materials: N-methyl-o/m/p-toluidine, 2-chloroethanol (or ethylene oxide), a suitable base

(e.g., sodium carbonate), and a solvent (e.g., ethanol or acetonitrile).

Procedure:

Dissolve N-methyl-toluidine and the base in the chosen solvent in a round-bottom flask

equipped with a reflux condenser.

Add 2-chloroethanol dropwise to the mixture.

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer

chromatography (TLC).

After completion, cool the mixture to room temperature and remove the solvent under

reduced pressure.

Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with

water to remove inorganic salts.

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude

product.

Purify the crude product by column chromatography or distillation under reduced pressure.

Characterization by Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile isomers.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

GC Column: A non-polar or medium-polar capillary column (e.g., DB-5ms or HP-5ms).

Oven Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp

to a high temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
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Injector and Detector Temperatures: Typically set around 250-280 °C.

Carrier Gas: Helium at a constant flow rate.

MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

Analysis: The isomers will exhibit different retention times based on their boiling points and

polarity. The mass spectrum of each separated isomer can then be used for structural

confirmation.

Characterization by Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H and ¹³C NMR are essential for unambiguous structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Sample Preparation: Dissolve a small amount of the purified isomer in the chosen

deuterated solvent.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra with appropriate parameters (e.g., pulse

sequences, acquisition times, and relaxation delays).

Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along

with the chemical shifts of the carbon signals, will provide detailed information about the

molecular structure and allow for the differentiation of the ortho, meta, and para isomers.

Workflow for Isomer Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent

characterization of 2-(N-Methylanilino)ethanol and its positional isomers.
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Workflow for Synthesis and Characterization of Amino Alcohol Isomers

Synthesis

Characterization

Starting Materials
(N-Methyl-toluidines,

2-Chloroethanol)

N-Alkylation Reaction

Work-up & Extraction

Purification
(Column Chromatography/

Distillation)

Purified Isomers
(o, m, p)

GC-MS Analysis
(Separation & Fragmentation)

NMR Spectroscopy
(¹H & ¹³C)

(Structural Elucidation)

IR Spectroscopy
(Functional Group ID)

Data Analysis &
Structural Confirmation

Click to download full resolution via product page

Caption: A typical workflow for the synthesis and characterization of amino alcohol isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

